molecular formula C34H28BrCl2NO8 B2699022 (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1870821-30-9

(2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2699022
CAS No.: 1870821-30-9
M. Wt: 729.4
InChI Key: JIIPEQIGUADDNR-VKFRLDJDSA-N
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Description

(2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C34H28BrCl2NO8 and its molecular weight is 729.4. The purity is usually 95%.
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Biological Activity

The compound (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that combines features from both a diacid and a tetrahydroisoquinoline (THIQ) structure. This article explores its biological activity based on current research findings, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₃₆H₃₆BrCl₂NO₁₀
  • Molecular Weight : 793.48 g/mol
  • CAS Number : [Not provided in the search results]

This compound features two benzoyloxy groups attached to a butanedioic acid backbone and a tetrahydroisoquinoline moiety with specific halogen substitutions. The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.

1. Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline derivatives are known for their broad range of biological activities. Research indicates that THIQ compounds exhibit:

  • Antitumor Activity : Many THIQ derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Some THIQ alkaloids possess antibacterial and antifungal activities. For instance, certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Various studies highlight the anti-inflammatory properties of THIQs, making them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinolineAntibacterial & AntifungalDisruption of bacterial cell wall synthesis
1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineCytotoxicity against cancer cellsInduction of apoptosis
(4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-THIQPotential anti-inflammatoryInhibition of pro-inflammatory cytokines

The mechanisms through which these compounds exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Many THIQs inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : Binding to specific receptors can alter signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in target cells leading to apoptosis.

Properties

IUPAC Name

(4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;(2R,3R)-2,3-dibenzoyloxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8.C16H14BrCl2N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h1-10,13-14H,(H,19,20)(H,21,22);2-7,14H,8-9H2,1H3/t13-,14-;14-/m10/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIPEQIGUADDNR-VKFRLDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28BrCl2NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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